Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound that features a trifluoromethyl group, a chlorine atom, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the benzene ring.
Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound shares the trifluoromethyl and chlorine groups but lacks the sulfonate group.
Sodium trifluoroacetate: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Biological Activity
Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its role as a precursor in drug synthesis.
Chemical Structure and Properties
The compound, with the chemical formula C7H4ClF3NaO2S, features a sulfonate group that enhances its reactivity and solubility in biological systems. The presence of both chloro and trifluoromethyl substituents contributes to its unique chemical properties, making it a valuable intermediate in pharmaceutical synthesis.
This compound is primarily recognized for its role as a precursor in the synthesis of various bioactive compounds, including the anticancer drug sorafenib. Sorafenib acts as a multi-kinase inhibitor, targeting essential pathways involved in tumor growth and angiogenesis by inhibiting kinases such as RAF, VEGFR-2, and PDGFR-beta . This mechanism underscores the importance of this compound in cancer therapeutics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sodium sulfinates, including this compound. Research indicates that derivatives of benzenesulfonate can exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus faecalis and E. faecium .
Comparative Antimicrobial Efficacy
Compound | MIC (mg/L) | Target Pathogen |
---|---|---|
This compound | TBD | Various strains |
Benzenesulfonate Derivative A | 6.25 | Enterococcus faecalis |
Benzenesulfonate Derivative B | 12.3 | E. faecium |
Linezolid (Control) | 1 | MSSA |
Case Studies
- Antibacterial Activity : In a study examining the structure-activity relationship (SAR), it was found that the presence of chloro or trifluoromethyl groups significantly enhanced the antibacterial properties of sulfonate derivatives against staphylococci strains . The activity against methicillin-resistant Staphylococcus aureus (MRSA) was notably improved with specific substitutions on the benzene ring.
- Cytotoxicity Assessments : Cytotoxicity tests conducted on human lung fibroblasts (MRC-5) revealed that certain benzenesulfonate derivatives exhibited IC50 values higher than 12.3 mg/L, indicating a favorable therapeutic index for these compounds . This suggests that this compound could be developed further for clinical applications with minimal toxicity.
Toxicological Profile
The toxicological assessment of this compound indicates it has a low sensitization potential based on lymphocyte proliferation studies . In repeat-dose toxicity studies, no severe systemic health effects were observed at lower doses; however, mild hepatotoxicity was noted at higher concentrations . The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects observed during testing.
Properties
Molecular Formula |
C7H3ClF3NaO2S |
---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
YFMVYYINXHEKOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+] |
Origin of Product |
United States |
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